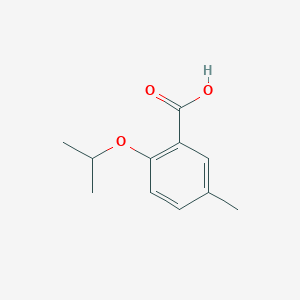

5-Methyl-2-isopropoxybenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com The simplest example of this class is benzoic acid (C₆H₅COOH). vedantu.com These compounds are defined by the interplay between the aromatic system and the carboxylic acid functional group, which imparts a unique set of physical and chemical properties. numberanalytics.com

The carboxyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions, making them less reactive than benzene (B151609) itself. vedantu.com This deactivating nature directs incoming electrophiles to the meta-position relative to the carboxyl group. vedantu.com Conversely, the aromatic ring influences the acidity of the carboxyl group. Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the sp² hybridized carbon of the benzene ring, which helps to stabilize the carboxylate anion formed upon deprotonation. csjmu.ac.in This stability is further enhanced by resonance, which delocalizes the negative charge over the two oxygen atoms of the carboxylate group. vedantu.com The properties of aromatic carboxylic acids, such as solubility and melting point, are significantly influenced by their ability to form hydrogen bonds. numberanalytics.com

Historical Perspectives on Benzoic Acid Derivatives in Organic Synthesis

The study of benzoic acid and its derivatives has a rich history that has been pivotal to the development of organic chemistry. Benzoic acid itself was first described in the 16th century by figures such as Nostradamus, who obtained it through the dry distillation of gum benzoin, a resin from certain Asian trees. newworldencyclopedia.orgchemeurope.comwikipedia.org For a considerable period, this natural resin remained the primary source of the acid. newworldencyclopedia.orgwikipedia.org

The 19th century marked a significant turning point with the determination of benzoic acid's structure by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.com This foundational work paved the way for understanding its reactivity and for the development of synthetic methodologies. The first industrial processes for benzoic acid production emerged later, initially involving the hydrolysis of benzotrichloride. newworldencyclopedia.orgchemeurope.com However, this method often resulted in chlorinated impurities. newworldencyclopedia.org A major advancement was the development of commercial-scale production through the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese salts. newworldencyclopedia.org This method, noted for its high yield and use of inexpensive raw materials, remains the standard for industrial production. newworldencyclopedia.org The historical journey from natural extraction to sophisticated industrial synthesis highlights the enduring importance of benzoic acid as a precursor for a vast array of other organic substances, including dyes, plastics, and preservatives. ymerdigital.combritannica.com

Significance of Alkoxy and Methyl Substituents in Benzoic Acid Architectures

The chemical behavior of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents. In 5-Methyl-2-isopropoxybenzoic acid, the methyl (-CH₃) and isopropoxy (-OCH(CH₃)₂) groups play crucial roles in modulating the molecule's electronic and steric properties.

The methyl group is generally considered an electron-donating group through an inductive effect. When attached to the benzene ring, it can slightly decrease the acidity of the benzoic acid compared to the unsubstituted parent compound. quora.com

However, substituents in the ortho position can lead to a phenomenon known as the "ortho effect." Nearly all ortho-substituted benzoic acids, regardless of whether the substituent is electron-donating or electron-withdrawing, are stronger acids than benzoic acid itself. quora.com This is often attributed to steric hindrance, where the ortho substituent forces the carboxyl group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity. quora.com In the case of this compound, the bulky isopropoxy group at the ortho position is expected to exert a significant steric influence. Research on related molecules has shown that alkoxy groups can also act as coordinating groups in metal-catalyzed reactions, influencing the regioselectivity of C-H bond activation. mdpi.com

Current State of Research on this compound and Related Analogues

While specific research literature on this compound is not extensively detailed in public-domain research, its availability from chemical suppliers indicates its use as a building block in synthetic chemistry. chemscene.comimmograf.com Insight into its potential synthesis and utility can be gleaned from studies on closely related analogues.

A notable example is the synthesis of 2-propoxy-5-methylbenzoic acid, which differs only by the specific alkoxy group (propoxy vs. isopropoxy). Research has detailed two synthetic routes starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.govnih.gov The preferred and higher-yielding method involved the esterification of p-cresotinic acid, followed by propylation to form the ether, and subsequent hydrolysis of the ester to yield the final product. nist.govnih.gov This synthetic strategy provides a viable template for the preparation of this compound.

Another relevant analogue is 4-isopropoxybenzoic acid, an isomer of the title compound. lookchem.com This compound is used as a chemical intermediate in the pharmaceutical industry and as a versatile building block for creating a range of organic compounds. lookchem.com Its established utility underscores the potential of isopropoxy-substituted benzoic acids in applied chemical synthesis. Furthermore, synthetic methods have been developed for other derivatives, such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, which highlights the reactivity of the 2-position on the 5-methylbenzoic acid scaffold for creating complex heterocyclic structures. google.com

The data below summarizes the properties of this compound and a related analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104216-91-3 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

Table 2: Comparison of Related Benzoic Acid Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Research Finding |

|---|---|---|---|

| 2-Propoxy-5-methylbenzoic acid | C₁₁H₁₄O₃ | 194.23 | Synthesized from p-cresotinic acid; serves as a model for synthesis. nist.govnih.gov |

| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | Used as a chemical intermediate in pharmaceutical and other syntheses. lookchem.com |

| p-Cresotinic acid (2-hydroxy-5-methylbenzoic acid) | C₈H₈O₃ | 152.15 | Key starting material for the synthesis of alkoxy-substituted methylbenzoic acids. nist.govnih.gov |

| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | C₁₀H₉N₃O₂ | 203.20 | Demonstrates synthetic utility of the 5-methylbenzoic acid scaffold for complex molecules. google.com |

Classical Approaches to Substituted Benzoic Acid Synthesis

Traditional methods for synthesizing substituted benzoic acids often involve the transformation of functional groups already present on an aromatic ring. These pathways, while established, provide a foundational understanding of the reactivity of aromatic systems and serve as reliable routes to a wide array of carboxylic acids.

Carbonation of Phenolic Precursors

The direct introduction of a carboxyl group onto a phenol (B47542) ring, known as carboxylation, is a powerful method for synthesizing aromatic hydroxy acids. The Kolbe-Schmitt reaction is the most prominent example of this transformation. wikipedia.orgaakash.ac.in In the context of this compound, this approach would begin with the precursor 2-isopropyl-4-methylphenol.

The reaction proceeds by first treating the phenol with a strong base, such as sodium hydroxide (B78521), to generate the more nucleophilic sodium phenoxide. byjus.com This phenoxide ion then undergoes an electrophilic substitution reaction with carbon dioxide, which acts as a weak electrophile, typically under high pressure (around 100 atm) and elevated temperature (approx. 125 °C). wikipedia.orgbyjus.com The subsequent acidification of the resulting salicylate yields the hydroxybenzoic acid. The mechanism involves the nucleophilic addition of the phenoxide to carbon dioxide. byjus.com The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation, with smaller counterions like sodium favoring ortho-substitution. jk-sci.com

Table 1: Key Steps in the Kolbe-Schmitt Reaction

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Formation of Phenoxide | 2-isopropyl-4-methylphenol, Sodium Hydroxide | Aqueous solution |

| 2 | Carboxylation | Sodium 2-isopropyl-4-methylphenoxide, Carbon Dioxide | High pressure (~100 atm), High temperature (~125°C) |

Oxidation Pathways for Aromatic Alcohols and Aldehydes to Carboxylic Acids

A common and reliable strategy for preparing aromatic carboxylic acids is the oxidation of alkyl groups, alcohols, or aldehydes attached to the benzene ring. chemicalbook.comresearchgate.net To synthesize this compound, one would start with a precursor such as 5-methyl-2-isopropoxybenzyl alcohol or 5-methyl-2-isopropoxybenzaldehyde.

The oxidation of primary aromatic alcohols or aldehydes to their corresponding carboxylic acids can be achieved using a variety of oxidizing agents. organic-chemistry.org Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this transformation. acs.org For aldehydes, which are more susceptible to oxidation, milder and more selective reagents can be employed. rsc.org These include reagents like Oxone, hydrogen peroxide, or sodium perborate in acetic acid. organic-chemistry.orgacs.orgresearchgate.net An aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of oxygen represents a more environmentally friendly approach that avoids the use of transition metals or hazardous oxidants. organic-chemistry.org

Table 2: Common Oxidizing Agents for Aromatic Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Strong, inexpensive oxidant |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture | Eco-friendly, easy product isolation acs.org |

| Hydrogen Peroxide (H₂O₂) | Basic conditions (e.g., with KOH) | Efficient for electron-rich aldehydes researchgate.net |

This pathway is contingent on the availability of the corresponding alcohol or aldehyde precursors, which themselves would require synthesis.

Hydrolysis of Nitrile and Amide Intermediates

The hydrolysis of nitriles provides another classical route to carboxylic acids. doubtnut.com This method involves converting a suitable aromatic precursor into a nitrile, which is then hydrolyzed to the desired benzoic acid. For the target molecule, the key intermediate would be 5-methyl-2-isopropoxybenzonitrile.

Nitriles can be prepared from carboxylic acids, but for synthesis, they are more commonly derived from other functional groups. rsc.orgacs.org The hydrolysis of the nitrile to the carboxylic acid is typically performed under acidic or basic conditions. youtube.com The reaction proceeds in two stages: the nitrile is first hydrolyzed to an amide intermediate (5-methyl-2-isopropoxybenzamide), which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium (B1175870) salt). doubtnut.comyoutube.com Using mild reaction conditions can allow for the isolation of the amide intermediate if desired. youtube.com

This synthetic route offers a robust way to introduce the carboxyl functionality, provided the nitrile intermediate is accessible. google.com

Regioselective Functionalization Strategies

Modern synthetic chemistry often focuses on strategies that allow for the precise and controlled functionalization of specific positions on a molecule. For a multi-substituted compound like this compound, regioselectivity is crucial.

Isopropylation Reactions on Phenolic Hydroxyl Groups

The Williamson ether synthesis is a fundamental and widely used method for forming ethers, including the isopropoxy group in the target molecule. libretexts.orgbyjus.com This strategy would involve the O-alkylation of a phenolic precursor, such as 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid).

The reaction involves the deprotonation of the phenolic hydroxyl group with a base (e.g., potassium carbonate) to form a phenoxide ion. organic-synthesis.com This nucleophilic phenoxide then displaces a halide from an alkylating agent, in this case, an isopropyl halide like 2-bromopropane or 2-iodopropane, through an Sₙ2 reaction. byjus.comyoutube.com A significant challenge in this specific synthesis is the presence of the acidic carboxylic acid group, which would also be deprotonated by the base. To circumvent side reactions, such as esterification of the starting material, a common tactic is to first protect the carboxylic acid as an ester (e.g., an ethyl ester). The Williamson ether synthesis is then performed on the phenolic hydroxyl group, and a final hydrolysis step removes the ester protecting group to reveal the desired carboxylic acid. nist.gov

Table 3: Example of a Protected Williamson Ether Synthesis Route nist.gov

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Esterification of 2-hydroxy-5-methylbenzoic acid | Protect the carboxylic acid group |

| 2 | O-alkylation with an isopropyl halide | Form the isopropoxy ether linkage |

This multi-step approach ensures high regioselectivity for the formation of the ether at the desired position.

Directed Ortho Metalation (DOM) in Aromatic Systems

Directed Ortho Metalation (DoM) is a powerful tool for achieving regioselective substitution on aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgharvard.edu

To synthesize this compound using this method, a suitable precursor would be 1-isopropoxy-4-methylbenzene. Here, the isopropoxy group serves as the DMG. When treated with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine), the lithium reagent complexes with the oxygen atom of the isopropoxy group. uoc.gr This proximity effect directs the deprotonation specifically to one of the ortho positions. The resulting aryllithium intermediate is a potent nucleophile that can then be quenched with an electrophile. wikipedia.org By introducing carbon dioxide (usually in the form of dry ice) as the electrophile, a lithium carboxylate is formed. A final acidic workup protonates the carboxylate to yield the target this compound. organic-chemistry.orgacs.org This method offers excellent control over the position of the incoming carboxyl group, directly leveraging the existing isopropoxy substituent. unblog.fr

Electrophilic Aromatic Substitution for Methyl Group Introduction

The introduction of a methyl group onto an aromatic ring, a key step in forming the 5-methyl substituted pattern, is classically achieved through electrophilic aromatic substitution (EAS), most notably the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This class of reaction involves treating an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid activates the alkyl halide, generating a carbocation (or a carbocation-like species) which then acts as the electrophile. masterorganicchemistry.commasterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks this electrophile, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. masterorganicchemistry.com

In the context of synthesizing a precursor for this compound, such as 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), the directing effects of the existing substituents (hydroxyl and carboxyl groups) are crucial. Both the hydroxyl (-OH) and carboxyl (-COOH) groups influence the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. Friedel-Crafts alkylation of salicylic acid (2-hydroxybenzoic acid) or its derivatives can be complex, and alternative strategies are often employed to achieve the desired regioselectivity. whiterose.ac.uk For instance, the synthesis of 2-hydroxy-5-methylbenzoic acid can be achieved through the Kolbe-Schmitt reaction by the carboxylation of p-cresol (B1678582). nist.gov

Table 1: Key Aspects of Friedel-Crafts Alkylation for Methyl Group Introduction

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution (EAS) wikipedia.orgwikipedia.org |

| Electrophile | Carbocation (e.g., CH₃⁺) or a polarized complex. |

| Reagents | Alkyl halide (e.g., CH₃Cl), Lewis acid catalyst (e.g., AlCl₃, FeCl₃). masterorganicchemistry.com |

| Key Intermediate | Resonance-stabilized carbocation (Wheland intermediate). libretexts.org |

| Challenges | Polyalkylation, carbocation rearrangements, and regioselectivity control based on existing substituents. masterorganicchemistry.com |

Green Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on methods that reduce waste, use renewable resources, and improve energy efficiency.

The chemical industry is actively seeking alternatives to petroleum-based feedstocks. Biomass, a renewable resource, offers a promising source for aromatic compounds. rsc.org Lignocellulosic biomass, for example, contains lignin, a complex polymer rich in aromatic structures that can be broken down into valuable chemical building blocks. escholarship.org Research has demonstrated routes to produce benzoic acid and its derivatives from biomass-derived materials like quinic acid and shikimic acid, which are obtainable from glucose. escholarship.orgnih.gov One approach involves a one-step formic acid-mediated deoxygenation to selectively yield benzoic acid. researchgate.net Another innovative strategy uses coumalic acid, derived from biomass, to produce benzoates through a Diels-Alder reaction with ethylene, followed by decarboxylation. rsc.org These methods represent a significant step towards producing aromatic acids from sustainable starting materials. A patented process describes the production of benzoic acid from biomass by first producing ethanol, converting it to benzyl alcohol and/or benzaldehyde, and then oxidizing these intermediates to benzoic acid. google.com

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and efficient than stoichiometric methods. The commercial synthesis of benzoic acid itself is a catalytic process involving the partial oxidation of toluene using cobalt or manganese naphthenates as catalysts. wikipedia.org For substituted benzoic acids, modern catalytic methods are being developed to improve sustainability. Transition-metal-catalyzed reactions, such as those using palladium, can facilitate the carbonylation of aryl halides with carbon monoxide (or surrogates like CO₂) to introduce the carboxylic acid group. nih.gov Research into heterogeneous catalysts, such as palladium nanoparticles immobilized on metal-organic frameworks (MOFs), allows for the synthesis of benzoic acids from aryl iodides and electrochemically reduced CO₂ under mild conditions, with the added benefit of catalyst recyclability. nih.gov Other catalytic systems, like TBHP/oxone with FeCl₃, have been used for the solvent-free oxidation of benzyl alcohols to their corresponding benzoic acids. researchgate.net

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jocpr.com Synthetic strategies are increasingly designed to be atom-economical. For example, catalytic amidation of isopropenyl esters to form N-arylamides has been developed as an atom-economical alternative to classic methods that use coupling reagents and generate significant waste. acs.org

Furthermore, reducing or eliminating the use of volatile organic solvents is a major environmental goal. Solvent-free, or "neat," synthesis is an attractive approach. researchgate.net Research has shown the viability of solvent-free esterification of benzoic acid using Brønsted acidic ionic liquids under microwave irradiation, achieving high yields without the need for traditional solvents. researchgate.net These processes not only reduce pollution but can also lead to simpler reaction workups and purifications.

Preparation of this compound Esters and Salts

The carboxylic acid functional group is a versatile handle for creating various derivatives, including esters and salts.

The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgchemguide.co.uk This is an equilibrium-controlled reaction. masterorganicchemistry.com To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. organic-chemistry.org A series of proton transfers and the elimination of a water molecule yields the final ester. masterorganicchemistry.com

The esterification of sterically hindered benzoic acids, such as those with a substituent at the ortho-position like 2-isopropoxybenzoic acid derivatives, can be challenging. The bulky ortho group can hinder the nucleophilic attack of the alcohol. researchgate.netrug.nl In such cases, reaction conditions may need to be optimized, for example, by using microwave irradiation or more active catalytic systems to achieve reasonable yields. researchgate.net Various catalysts, including strong mineral acids, Lewis acids, and heterogeneous solid acids, have been employed to facilitate these transformations. rug.nlasianpubs.org

Table 2: Common Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Alcohol | Conditions | Notes |

| Conc. H₂SO₄ | Methanol, Ethanol | Reflux, Excess Alcohol | Standard, cost-effective method. chemguide.co.ukasianpubs.org |

| p-TsOH | Various Primary/Secondary Alcohols | Reflux with water removal (e.g., Dean-Stark) | Mild alternative to sulfuric acid. masterorganicchemistry.com |

| Lewis Acids (e.g., Zr, Ti complexes) | Primary/Secondary Alcohols | Reflux in Toluene | Can be effective for hindered substrates. rug.nl |

| Solid Acid Catalysts | Various Alcohols | High Temperature, Batch or Flow | Heterogeneous, allows for easy catalyst recovery. researchgate.net |

| Brønsted Acidic Ionic Liquids | Various Alcohols | Solvent-free, Microwave Irradiation | Green alternative with rapid reaction times. researchgate.net |

Propiedades

IUPAC Name |

5-methyl-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSJKYZJQFWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Isopropoxybenzoic Acid

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is typically reversible and can be catalyzed by either acids or bases. While specific research detailing the synthesis of 5-Methyl-2-isopropoxybenzoic acid via transesterification is not prominently available in the reviewed literature, the principles of transesterification for aromatic esters can be applied to propose a potential synthetic route. Such a process would typically involve the conversion of a different ester of this compound, for instance, a methyl or ethyl ester, into another ester form, or more relevantly, the formation of an isopropoxy ester from a different ester precursor which is then hydrolyzed to the final acid.

The transesterification reaction proceeds by converting one ester into another through the exchange of the -OR group. The reaction equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products, such as a low-boiling alcohol, through distillation.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the starting ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol (isopropanol, in a hypothetical synthesis). The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the original alcohol molecule to yield the new ester. The entire process is a sequence of equilibrium steps: protonation, nucleophilic addition, deprotonation, protonation of the leaving group, elimination, and final deprotonation.

Base-Catalyzed Transesterification: Under basic conditions, a strong base, such as sodium hydroxide (B78521), potassium hydroxide, or an alkoxide like sodium isopropoxide, is used as a catalyst. The base deprotonates the alcohol (isopropanol) to form a more potent nucleophile, the alkoxide ion (isopropoxide). This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the original alkoxy group and forming the desired new ester. It is crucial to conduct this reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester, a competing side reaction.

A hypothetical transesterification route to an ester of this compound could start with a readily available ester, such as methyl 5-methyl-2-hydroxybenzoate. The hydroxyl group would first be alkylated to an isopropoxy group. The resulting methyl 5-methyl-2-isopropoxybenzoate could then undergo transesterification with a different alcohol if a different ester were desired. However, to obtain the final acid, a hydrolysis step would be necessary after the initial ester formation.

Alternatively, if starting from a different ester of the target compound, for example, ethyl 5-methyl-2-isopropoxybenzoate, one could perform a transesterification with isopropanol. This specific reaction would not be a synthesis of the isopropoxy moiety but rather an exchange of the ethyl group for an isopropyl group on the ester function itself, which is not the primary goal. The key step in forming the target compound's structure is the etherification of the 2-hydroxy group, followed by esterification or saponification. While transesterification is a fundamental process in ester chemistry, its direct application for the synthesis of the isopropoxy group in the final acid is less direct than alkylation methods.

The table below summarizes the key aspects of acid- and base-catalyzed transesterification processes relevant to aromatic esters.

| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOH, KOH, NaOR) |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate. | Deprotonation of alcohol to form alkoxide, nucleophilic attack by alkoxide, formation of tetrahedral intermediate. |

| Key Intermediate | Protonated tetrahedral intermediate. | Tetrahedral alkoxide intermediate. |

| Reaction Conditions | Typically requires heat; excess alcohol used as solvent to shift equilibrium. | Often proceeds at lower temperatures than acid catalysis; must be anhydrous to prevent hydrolysis. |

| Rate | Generally slower than base-catalyzed reactions. | Generally faster than acid-catalyzed reactions. |

Chemical Reactivity and Derivatization of 5 Methyl 2 Isopropoxybenzoic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids, involving the replacement of the hydroxyl group of the carboxyl moiety with another nucleophile. This process is central to the synthesis of various important derivatives of 5-Methyl-2-isopropoxybenzoic acid.

Formation of Acid Halides (e.g., Acyl Chlorides)

The conversion of this compound to its corresponding acyl chloride, 5-methyl-2-isopropoxybenzoyl chloride, is a crucial first step for the synthesis of other derivatives like esters and amides under milder conditions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose, effectively converting the hydroxyl group into a much better leaving group.

The reaction proceeds by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride.

Table 1: Synthesis of 5-Methyl-2-isopropoxybenzoyl chloride

| Reactant | Reagent | Solvent | Reaction Conditions | Product |

| This compound | Thionyl chloride (SOCl₂) | Dichloromethane or neat | Room temperature to gentle reflux | 5-Methyl-2-isopropoxybenzoyl chloride |

Synthesis of Esters via Alcoholysis

Esterification, the formation of esters from carboxylic acids and alcohols, is a widely utilized reaction. For this compound, this can be accomplished through several methods, including the classic Fischer esterification or by using the more reactive acyl chloride derivative.

In Fischer esterification, the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-controlled process, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester.

Alternatively, the previously synthesized 5-methyl-2-isopropoxybenzoyl chloride can react readily with alcohols at room temperature to produce the corresponding esters with high yields. This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification. A study on the synthesis of the closely related 2-propoxy-5-methylbenzoic acid demonstrated the successful esterification of p-cresotinic acid with ethanol in the presence of concentrated H₂SO₄, followed by propylation to yield ethyl 2-propoxy-5-methylbenzoate. This suggests a similar approach would be effective for this compound.

Table 2: Esterification of this compound

| Method | Alcohol | Catalyst/Reagent | Reaction Conditions | Product |

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 5-methyl-2-isopropoxybenzoate |

| Acyl Chloride Route | Ethanol | Pyridine (base) | Room temperature | Ethyl 5-methyl-2-isopropoxybenzoate |

Amide Formation via Aminolysis

Amides are another important class of carboxylic acid derivatives, formed by the reaction of a carboxylic acid or its activated form with ammonia or a primary or secondary amine. Direct reaction of this compound with an amine is generally slow and requires high temperatures.

A more efficient method involves the use of the corresponding acyl chloride, 5-methyl-2-isopropoxybenzoyl chloride. The acyl chloride reacts exothermically with ammonia or amines in the presence of a base (which can be an excess of the amine itself) to neutralize the HCl byproduct, leading to the formation of the corresponding amide.

Table 3: Synthesis of 5-Methyl-2-isopropoxybenzamide

| Amine | Reagent | Solvent | Reaction Conditions | Product |

| Ammonia (aq.) | 5-Methyl-2-isopropoxybenzoyl chloride | Dichloromethane | 0 °C to room temperature | 5-Methyl-2-isopropoxybenzamide |

| Methylamine | 5-Methyl-2-isopropoxybenzoyl chloride | Tetrahydrofuran | 0 °C to room temperature | N-Methyl-5-methyl-2-isopropoxybenzamide |

Anhydride Synthesis

Symmetrical anhydrides of this compound can be synthesized, although this is a less common derivatization compared to ester and amide formation. One common method involves the reaction of the carboxylic acid with a dehydrating agent, such as acetic anhydride, at elevated temperatures.

Alternatively, the reaction of an acyl chloride with a carboxylate salt provides a more general route to both symmetrical and mixed anhydrides. For instance, reacting 5-methyl-2-isopropoxybenzoyl chloride with the sodium salt of this compound would yield the symmetrical anhydride.

Table 4: Synthesis of 5-Methyl-2-isopropoxybenzoic Anhydride

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Acetic anhydride | Heat | 5-Methyl-2-isopropoxybenzoic anhydride |

| 5-Methyl-2-isopropoxybenzoyl chloride | Sodium 5-methyl-2-isopropoxybenzoate | Anhydrous ether | Room temperature |

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, offering a pathway to a different class of compounds.

Conversion to Primary Alcohols

The reduction of carboxylic acids requires a strong reducing agent due to the low electrophilicity of the carbonyl carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step, usually with a dilute acid, to liberate the primary alcohol, (5-methyl-2-isopropoxyphenyl)methanol. It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids.

Table 5: Reduction of this compound

| Reducing Agent | Solvent | Workup | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | Acidic (e.g., dilute H₂SO₄) | (5-methyl-2-isopropoxyphenyl)methanol |

Reduction to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as aldehydes are more susceptible to reduction than their parent carboxylic acids. Consequently, strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the carboxylic acid all the way to the corresponding primary alcohol (5-methyl-2-isopropoxybenzyl alcohol).

To achieve a selective reduction to the aldehyde (5-methyl-2-isopropoxybenzaldehyde), a two-step approach is generally required. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or a Weinreb amide.

Via Acid Chloride:

Chlorination: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride, 5-methyl-2-isopropoxybenzoyl chloride.

Partial Reduction: The resulting acid chloride can then be reduced to the aldehyde using a mild and selective reducing agent. A classic method for this is the Rosenmund reduction, which employs hydrogen gas (H₂) and a poisoned palladium catalyst (Pd on BaSO₄). The "poison," typically a sulfur compound like quinoline-sulfur, deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to the alcohol.

Via Weinreb Amide:

Another effective method involves the conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). This is achieved by first converting the carboxylic acid to its acid chloride and then reacting it with N,O-dimethylhydroxylamine hydrochloride. The Weinreb amide is particularly useful because it is stable to many nucleophilic reagents, including organometallics and hydrides. Reduction of the Weinreb amide with a hydride-based reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride at low temperatures furnishes the aldehyde upon workup. A key feature of this method is the formation of a stable chelated intermediate that resists further reduction. acs.org

A one-pot procedure for the conversion of benzoic acids to benzaldehydes has been developed using N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, followed by reduction with diisobutylaluminium hydride (DIBAL-H). libretexts.org However, the success of this method can be substrate-dependent. libretexts.org

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the directing effects of the existing substituents.

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.comtruman.edu

Halogenation Reactions

Halogenation introduces a halogen atom (Cl, Br, or I) onto the aromatic ring. This reaction typically proceeds with the halogen and a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃ for chlorination and bromination, respectively).

Given the directing effects of the substituents on this compound, halogenation is predicted to occur primarily at the C3 position.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-methyl-2-isopropoxybenzoic acid |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-5-methyl-2-isopropoxybenzoic acid |

Nitration and Sulfonation Pathways

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The strong activating effect of the isopropoxy group suggests that the reaction should proceed readily. The nitro group is expected to add at the C3 position.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring and is typically carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). wikipedia.orglibretexts.org Similar to nitration, the sulfonic acid group is anticipated to substitute at the C3 position. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid at elevated temperatures. wikipedia.orglibretexts.org

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-3-nitro-2-isopropoxybenzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 3-Sulfo-5-methyl-2-isopropoxybenzoic acid |

Advanced Derivatization for Complex Molecular Architectures

Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and constructing complex aromatic systems. To utilize this compound in these reactions, it would first need to be halogenated, as discussed in section 3.3.1, to provide a suitable handle for the coupling reaction. For instance, the formation of 3-Bromo-5-methyl-2-isopropoxybenzoic acid would allow for subsequent coupling reactions at the C3 position.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov This would be a versatile method for introducing a new aryl or vinyl group at the C3 position of the derivatized benzoic acid.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl-type substituent at the C3 position.

| Reaction | Starting Material | Coupling Partner | Catalyst/Base | Expected Product Type |

| Suzuki-Miyaura | 3-Bromo-5-methyl-2-isopropoxybenzoic acid | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | 3-Bromo-5-methyl-2-isopropoxybenzoic acid | Alkene | Pd catalyst, Base | Alkenyl-substituted derivative |

Transformations Involving the Isopropoxy Group

The isopropoxy group, being an ether, can undergo cleavage under strongly acidic conditions. This reaction can be used to convert the isopropoxy group into a hydroxyl group, yielding 2-hydroxy-5-methylbenzoic acid derivatives.

Common reagents for aryl ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as strong Lewis acids such as boron tribromide (BBr₃). nih.govcore.ac.ukgvsu.eduresearchgate.netresearchgate.netmasterorganicchemistry.com

The cleavage of an aryl isopropyl ether with a reagent like HBr would likely proceed through an Sₙ1-type mechanism. The ether oxygen is first protonated by the strong acid, creating a good leaving group (the phenol). The resulting isopropyl carbocation is relatively stable (a secondary carbocation) and is then attacked by the bromide ion to form 2-bromopropane.

Reaction Mechanism Outline (with HBr):

Protonation of the ether oxygen by HBr.

Departure of the 2-carboxy-4-methylphenol as a leaving group.

Formation of a secondary isopropyl carbocation.

Nucleophilic attack by the bromide ion on the carbocation to form 2-bromopropane.

The use of boron tribromide (BBr₃) is a particularly effective method for cleaving aryl ethers, and it is known that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. core.ac.ukresearchgate.net

Side-Chain Functionalization of the Methyl Group

The methyl group at the C-5 position of this compound represents a key site for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a variety of derivatives. The benzylic nature of this methyl group renders it susceptible to a range of chemical transformations, primarily through free radical halogenation and oxidation pathways. These modifications are instrumental in altering the physicochemical properties and biological activities of the parent molecule.

Halogenation of the Methyl Group

The benzylic protons of the methyl group can be readily substituted with halogens, most commonly bromine, through free radical halogenation. A widely employed reagent for this transformation is N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the corresponding brominated product.

Depending on the reaction conditions and stoichiometry of the reagents, mono-, di-, or even tri-bromination of the methyl group can be achieved. For instance, the use of one equivalent of NBS would predominantly yield 5-(bromomethyl)-2-isopropoxybenzoic acid, a versatile intermediate for further nucleophilic substitution reactions. Increasing the equivalents of NBS can lead to the formation of 5-(dibromomethyl)-2-isopropoxybenzoic acid and 5-(tribromomethyl)-2-isopropoxybenzoic acid.

While specific studies on the side-chain bromination of this compound are not extensively detailed in the available literature, the general principles of benzylic bromination are well-established. For example, a process for the side-chain bromination of structurally related alkylbenzenes has been described using NBS and AIBN in a solvent like cyclohexane, achieving good conversion to the brominated products epo.orggoogle.com.

| Substrate | Reagents | Solvent | Initiator | Conditions | Major Product | Reference |

|---|---|---|---|---|---|---|

| Mesitylene | NBS (2.1 eq) | Cyclohexane | AIBN (0.015 eq) | Reflux | 3,5-Bis(bromomethyl)toluene | epo.org |

| Toluene (B28343) | NBS | Carbon tetrachloride | Peroxide or light | Reflux | Benzyl bromide | General Knowledge |

The resulting haloalkyl derivatives are valuable precursors for a wide array of subsequent transformations. The bromine atom can be displaced by various nucleophiles, including cyanides, azides, alkoxides, and amines, to introduce a range of functionalities.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to various higher oxidation states, most notably to a carboxylic acid group, yielding 2-isopropoxyterephthalic acid. This transformation is typically accomplished using strong oxidizing agents. Common reagents for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3).

The oxidation with potassium permanganate is often carried out in an alkaline aqueous solution under heating. The initial product is the potassium salt of the dicarboxylic acid, which upon acidification yields the free 2-isopropoxyterephthalic acid. The reaction proceeds through a series of oxidative steps, with the benzylic carbon being progressively oxidized.

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Toluene | KMnO4, H2O, NaOH | Heat, then H3O+ | Benzoic acid | General Knowledge |

| p-Xylene | Air, Co-Mn catalyst | High temperature and pressure | Terephthalic acid | General Knowledge |

The synthesis of 2-isopropoxyterephthalic acid from this compound provides a route to difunctional monomers that can be utilized in the synthesis of polyesters and other polymers. Furthermore, partial oxidation of the methyl group to an aldehyde or a hydroxymethyl group can also be achieved under milder and more controlled conditions, offering additional avenues for derivatization.

Computational and Theoretical Investigations of 5 Methyl 2 Isopropoxybenzoic Acid

Quantum Chemical Calculations: An Unexplored Territory

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For 5-Methyl-2-isopropoxybenzoic acid, such studies would be invaluable, yet they appear not to have been conducted.

Electronic Structure Analysis and Molecular Orbitals

A thorough analysis of the electronic structure and molecular orbitals of this compound has not been documented. Such a study, likely employing Density Functional Theory (DFT), would reveal the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO would provide insights into the molecule's stability and its potential role in chemical reactions.

Vibrational Spectroscopy Predictions

Theoretical predictions of the vibrational spectra (Infrared and Raman) of this compound are not available in the current body of scientific literature. Computational methods, such as DFT, are commonly used to calculate the vibrational frequencies and intensities of molecules. researchgate.net These theoretical spectra are instrumental in interpreting experimental spectroscopic data, allowing for the precise assignment of vibrational modes to specific functional groups and motions within the molecule.

Acidity Constant (pKa) Predictions and Solvation Effects

The acidity constant (pKa) is a critical parameter for any carboxylic acid, indicating its tendency to donate a proton. While computational methods for predicting pKa values are well-established, particularly for benzoic acid derivatives, a specific prediction for this compound has not been published. nih.govucl.ac.ukacs.org Such a study would likely involve quantum chemical calculations combined with a solvation model to account for the effects of a solvent on the dissociation process. Understanding the solvation effects is crucial as they can significantly influence the acidity of the compound.

Molecular Modeling and Simulation Studies: Awaiting Investigation

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The isopropoxy group in this compound introduces conformational flexibility. A detailed conformational analysis, which would map the potential energy landscape of the molecule, has not been reported. This type of study would identify the most stable conformations and the energy barriers between them, which is essential for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Prediction of Spectroscopic Properties

Computational quantum chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, offering insights that can aid in the interpretation of experimental data or even predict spectra for yet-to-be-synthesized compounds. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. acs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. openstax.orglibretexts.org DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of the chemical shifts for this compound. acs.orgacs.org These calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. acs.org The predicted chemical shifts can help in assigning the signals in an experimental spectrum and confirming the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule, primarily the π → π* transitions of the benzene (B151609) ring.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹³C NMR | Carboxyl Carbon (C=O) Chemical Shift (δ) | 165-185 ppm openstax.orglibretexts.org |

| ¹H NMR | Carboxylic Acid Proton (-COOH) Chemical Shift (δ) | ~12 ppm openstax.orglibretexts.org |

| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency (ν) | 1710-1760 cm⁻¹ openstax.orglibretexts.org |

| IR Spectroscopy | O-H Stretching Frequency (ν) | 2500-3300 cm⁻¹ (broad) openstax.orglibretexts.org |

| UV-Vis Spectroscopy | λmax (π → π* transition) | ~200-300 nm |

Note: The values in this table are hypothetical predictions based on typical ranges for similar aromatic carboxylic acids and would require specific DFT calculations for precise determination.

In Silico Screening and Library Design

Computational methods are instrumental in modern drug discovery and materials science for identifying promising lead compounds and optimizing their properties through the design of chemical libraries.

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity or material properties. csmres.co.ukacs.org Virtual library generation is a computational technique used to create a large, diverse set of molecules based on a parent scaffold, in this case, this compound. nih.govbiorxiv.orgnih.gov

This process typically involves:

Scaffold Definition: The core structure of this compound would be defined as the central scaffold.

Reaction-Based Enumeration: Virtual reactions are applied to the scaffold to introduce a variety of substituents at specific points. For instance, different alkyl or aryl groups could be virtually attached to the isopropoxy group, or the methyl group on the benzene ring could be replaced with other functional groups.

Fragment-Based Combination: A library of chemical fragments can be computationally combined with the core scaffold to generate a diverse set of analogs. nih.gov Graph-based algorithms can be employed to ensure the chemical feasibility of the generated molecules. nih.gov

The resulting virtual library can then be screened for desired properties, such as predicted biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, or specific physical characteristics. This allows for a systematic exploration of the chemical space around the parent compound to identify key structural features that govern its activity.

Both ligand-based and structure-based design are fundamental approaches in computational drug discovery and can be applied to derivatives of this compound. iptonline.comnih.govnih.govresearchgate.net

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. iptonline.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For this compound, if a set of its analogs with known activities were available, quantitative structure-activity relationship (QSAR) models could be developed. acs.org These models mathematically correlate structural features with activity, allowing for the prediction of the activity of new, untested analogs.

Structure-Based Design: When the 3D structure of a target protein is available, structure-based design becomes a powerful tool. iptonline.comresearchgate.net This involves docking virtual compounds, such as analogs from the library generated from this compound, into the binding site of the target. iptonline.com Docking algorithms predict the binding pose and affinity of the ligands, helping to prioritize compounds for synthesis and experimental testing. iptonline.comnih.gov This approach provides detailed insights into the molecular interactions between the ligand and the target, guiding the rational design of more potent and selective molecules. researchgate.net The integration of both ligand- and structure-based methods can often lead to more reliable predictions. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a molecular-level understanding of chemical reactions, providing insights into reaction pathways and the structures of transient species like transition states. scielo.brrsc.orgescholarship.orgresearchgate.net

The synthesis of this compound likely involves key steps such as the etherification of a phenol (B47542) and the carboxylation of an aromatic ring. Computational methods can be used to locate and characterize the transition state (TS) for these reactions. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. rsc.orgresearchgate.netrsc.orgmasterorganicchemistry.comnumberanalytics.com

For the etherification step, likely a Williamson ether synthesis, a computational analysis would involve modeling the reaction between the corresponding phenoxide and an isopropyl halide. rsc.orgresearchgate.netrsc.orgbyjus.comkhanacademy.org The calculation would identify the TS structure, where the C-O bond is partially formed and the C-halide bond is partially broken. The energy of this TS would provide the activation energy for the reaction.

For the carboxylation step, which could be a Kolbe-Schmitt type reaction, computational analysis can elucidate the mechanism, which is thought to proceed through the formation of an intermediate complex between the phenoxide and carbon dioxide. jergym.czznaturforsch.comresearchgate.netjk-sci.comrsc.org DFT calculations can map out the potential energy surface, identifying the transition states for the ortho-carboxylation that leads to the desired product. jergym.czznaturforsch.com

Beyond analyzing individual transition states, computational chemistry can be used to explore entire reaction pathways, comparing the energetics of different possible routes to a target molecule. scielo.brescholarship.orgresearchgate.netrsc.org For the synthesis of this compound, there could be multiple viable synthetic strategies.

For example, one could start with p-cresol (B1678582), perform a Kolbe-Schmitt reaction to introduce the carboxylic acid group, and then perform a Williamson ether synthesis to add the isopropoxy group. Alternatively, one could first perform the etherification on p-cresol and then carry out the carboxylation. Computational studies can be used to calculate the reaction energies and activation barriers for each step in both pathways. scielo.br This would allow for a theoretical determination of the most energetically favorable and likely most efficient synthetic route. These studies can also predict the formation of potential byproducts by exploring competing reaction pathways. rsc.orgresearchgate.netrsc.org

Advanced Analytical Characterization in 5 Methyl 2 Isopropoxybenzoic Acid Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of 5-Methyl-2-isopropoxybenzoic acid, various chromatographic techniques are employed to ensure its quality and to study its properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a non-polar stationary phase and a polar mobile phase to separate the target compound from any impurities.

Detailed research findings indicate that a C18 column is highly effective for this separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light.

Interactive Table: Representative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is essential to convert the non-volatile acid into a more volatile derivative. Common derivatization strategies include esterification or silylation.

Esterification, for instance with diazomethane (B1218177) or by in-situ methylation in the GC injector using a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), converts the carboxylic acid to its corresponding methyl ester. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. These derivatives are significantly more volatile and exhibit better chromatographic behavior.

Interactive Table: Typical GC Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Separation

The molecule this compound does not possess a chiral center; it lacks an atom bonded to four different substituent groups. As such, it is an achiral molecule and does not exist as enantiomers. Therefore, chiral chromatography is not an applicable technique for its analysis.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in the structural elucidation and quantification of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound. It typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

In the negative ion mode, the deprotonated molecule [M-H]- is the most commonly observed ion. For this compound, this would correspond to an ion at m/z 193. In the positive ion mode, protonated molecules [M+H]+ (m/z 195) and adducts with cations present in the mobile phase, such as sodium [M+Na]+ (m/z 217), are frequently detected. These adducts can provide additional confirmation of the molecular weight. Studies on substituted benzoic acids have shown that the efficiency of forming these ions can be influenced by the analyte's acidity and hydrophobicity. massbank.eu

Interactive Table: Expected Ions in the ESI-Mass Spectrum of this compound

| Ionization Mode | Expected Ion | m/z |

| Negative | [M-H]- | 193 |

| Positive | [M+H]+ | 195 |

| Positive | [M+Na]+ | 217 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to determine the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. In a typical MS/MS experiment, the parent ion of this compound (m/z 194.23) is isolated and then subjected to collision-induced dissociation (CID), causing it to break into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the molecule's substructures.

While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be inferred from the known behavior of benzoic acid and its derivatives. The initial fragmentation would likely involve the loss of the isopropoxy group or the carboxylic acid moiety.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 194.23 | 179.20 | CH₃ | Loss of a methyl radical from the isopropyl group |

| 194.23 | 151.18 | C₃H₇ | Loss of the isopropyl group |

| 194.23 | 149.16 | COOH | Loss of the carboxylic acid group |

| 194.23 | 134.14 | C₃H₆O | Loss of the isopropoxy group as propene and water |

| 194.23 | 105.11 | C₄H₉O₂ | Cleavage of the isopropoxy and carboxyl groups |

This table is based on predicted fragmentation patterns and may not represent all experimentally observed fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. aaronchem.comresearchgate.net By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. aaronchem.com For this compound, with a molecular formula of C₁₁H₁₄O₃, the theoretical exact mass can be calculated.

Table 2: HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| C₁₁H₁₄O₃ | 194 | 194.0943 |

The experimentally determined accurate mass from an HRMS analysis would be expected to be very close to the calculated monoisotopic mass, providing strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and how many neighboring protons each proton has. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the isopropoxy group protons, and the methyl group protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (position 3) | 7.2-7.4 | d | 1H |

| Aromatic-H (position 4) | 6.8-7.0 | dd | 1H |

| Aromatic-H (position 6) | 7.5-7.7 | d | 1H |

| Isopropoxy-CH | 4.4-4.6 | septet | 1H |

| Isopropoxy-CH₃ | 1.3-1.5 | d | 6H |

| Methyl-H | 2.3-2.5 | s | 3H |

| Carboxyl-H | 10.0-12.0 | s | 1H |

Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C-O (Aromatic) | 155-160 |

| C-H (Aromatic) | 115-135 |

| C-CH₃ (Aromatic) | 130-140 |

| C-COOH (Aromatic) | 120-125 |

| C-H (Isopropoxy) | 70-75 |

| C-CH₃ (Isopropoxy) | 20-25 |

| C-CH₃ (Aromatic) | 20-25 |

Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons and between the CH and CH₃ protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, HMBC would show a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the aromatic C-H and C=C stretching vibrations, and the C-O stretching of the ether linkage. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring and the C-C framework.

Table 5: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Isopropoxy Group | C-H stretch (aliphatic) | 2850-3000 |

| Ether Linkage | C-O stretch | 1200-1260 |

These are predicted ranges and the exact positions and intensities of the bands can provide a unique fingerprint for the molecule.

Identification of Functional Groups (e.g., Carboxyl, Ether, Aromatic)

The molecular structure of this compound incorporates three key functional groups: a carboxylic acid, an ether (isopropoxy group), and a substituted aromatic ring. The presence and connectivity of these groups can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups due to their characteristic vibrational frequencies. For a related compound, 2-propoxy-5-methylbenzoic acid, the infrared spectrum has been used to confirm the presence of hydroxyl (-OH), carboxylic acid (COOH), ether, and unsymmetrically trisubstituted benzene groups. These findings provide a strong basis for interpreting the spectrum of this compound.

The carboxylic acid group gives rise to two particularly distinctive signals. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. Additionally, a sharp and intense absorption peak corresponding to the C=O (carbonyl) stretch is expected between 1725 and 1700 cm⁻¹.

The ether linkage (C-O-C) of the isopropoxy group generally produces a strong absorption band in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a singlet far downfield, typically in the range of 10-13 ppm. The protons on the aromatic ring will produce signals in the aromatic region (around 7-8 ppm). The isopropoxy group will be identifiable by a septet for the single proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methyl group attached to the aromatic ring will appear as a singlet in the typical alkyl region.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a chemical shift of approximately 170-180 ppm. The carbons of the aromatic ring will have signals in the 110-160 ppm range, while the carbons of the isopropoxy and methyl groups will be found in the upfield region.

Table 1: Expected Spectroscopic Data for the Functional Groups of this compound

| Functional Group | Analytical Technique | Expected Chemical Shift / Wavenumber |

| Carboxylic Acid (-COOH) | ¹H NMR | 10-13 ppm (singlet) |

| ¹³C NMR | 170-180 ppm | |

| FTIR | 3300-2500 cm⁻¹ (broad O-H stretch), 1725-1700 cm⁻¹ (sharp C=O stretch) | |

| Ether (-O-CH(CH₃)₂) | ¹H NMR | ~4.6 ppm (septet, CH), ~1.3 ppm (doublet, CH₃) |

| ¹³C NMR | ~70 ppm (CH), ~22 ppm (CH₃) | |

| FTIR | 1260-1000 cm⁻¹ (C-O stretch) | |

| Aromatic Ring | ¹H NMR | 7-8 ppm |

| ¹³C NMR | 110-160 ppm | |

| FTIR | >3000 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C stretch) | |

| Methyl (-CH₃) | ¹H NMR | ~2.3 ppm (singlet) |

| ¹³C NMR | ~20 ppm |

Vibrational Analysis for Molecular Structure Confirmation

The vibrational modes of a molecule can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). For a molecule as complex as this compound, numerous fundamental vibrations are expected. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which can then be compared with the experimental FTIR spectrum for a comprehensive assignment of the observed absorption bands.

The "fingerprint region" of the IR spectrum, roughly from 1500 cm⁻¹ to 400 cm⁻¹, is particularly rich in complex vibrational information that is highly specific to the molecule's structure. This region contains a multitude of overlapping signals from bending vibrations of C-H, C-O, and C-C bonds, as well as other skeletal vibrations.

Table 2: Key Vibrational Modes for Structural Confirmation of this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Confirms the presence of the acidic proton and hydrogen bonding. |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Indicates the presence of hydrogens attached to the benzene ring. |

| C-H Stretch (sp³) | Isopropoxy & Methyl | 3000 - 2850 | Confirms the aliphatic portions of the molecule. |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | A strong, sharp band confirming the carbonyl group. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | A series of bands confirming the aromatic skeleton. |

| C-O Stretch | Ether & Carboxylic Acid | 1300 - 1000 | Bands confirming the ether linkage and the C-O bond of the acid. |

| C-H Bending | Aromatic Ring | 900 - 675 | Out-of-plane bending can indicate the substitution pattern. |

The precise positions and relative intensities of these bands in the experimental spectrum, when compared to established correlation charts and data from analogous structures, provide a high degree of confidence in the structural assignment of this compound.

Applications of 5 Methyl 2 Isopropoxybenzoic Acid in Chemical Sciences Excluding Medical

Organic Synthesis and Material Science

The reactivity of the carboxylic acid and the potential for electrophilic substitution on the benzene (B151609) ring are key to its applications in organic synthesis.